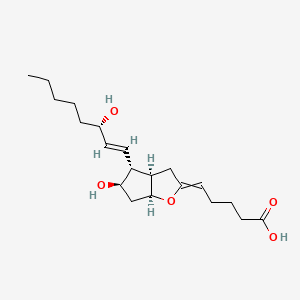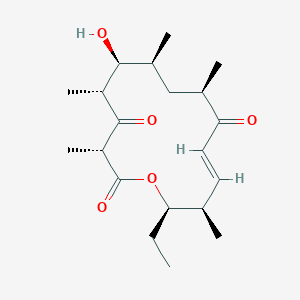
3-Oxohexadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto palmitic acid, also known as 3-keto palmitate or 3-oxohexadecanoate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 3-Keto palmitic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Keto palmitic acid has been primarily detected in urine. Within the cell, 3-keto palmitic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 3-Keto palmitic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-keto palmitic acid is involved in fatty acid biosynthesis pathway.
3-oxopalmitic acid is an oxo-fatty acid comprising palmitic acid having an oxo group at the 3-position; an intermediate in fatty acid biosynthesis. It is a long-chain fatty acid and a 3-oxo fatty acid. It derives from a hexadecanoic acid.
Applications De Recherche Scientifique
Synthesis and Detection in Peroxisomal Proteins Study :3-oxohexadecanoyl-CoA, a derivative of 3-oxohexadecanoic acid, was synthesized for investigating peroxisomal bifunctional proteins. The study focused on understanding the behavior of this compound under various conditions of high-performance liquid chromatography (HPLC), which is critical for the study of enzymes like D-bifunctional protein and L-bifunctional protein (Tsuchida et al., 2017).
Role in Cytochrome P450 Enzyme Oxidation Processes :The compound 16-oxohexadecanoic acid, closely related to this compound, was studied in the context of its oxidation by cytochrome P450 enzymes. These enzymes are known to oxidize aldehydes to corresponding acids or, through a decarboxylation mechanism, to shorter olefins. This research provides insights into the enzymatic oxidation processes of such fatty acids (Davis et al., 1996).
Identification in Adipocere :Oxo fatty acids, including derivatives like 10-oxohexadecanoic acid, have been identified in adipocere using techniques like thin-layer chromatography and gas chromatography-mass spectrometry. This research is significant for forensic science, as adipocere is a waxy substance formed during the decomposition of corpses (Takatori & Yamaoka, 1977).
Plant Octadecanoid Biosynthesis :Studies on plant octadecanoids, including compounds related to this compound, revealed their involvement in regulating various physiological processes like defense and morphogenesis in plants. These findings help in understanding the biosynthesis and function of these compounds in plants (Schaller & Weiler, 1997).
Chemical Synthesis Applications :The use of compounds like methyl 3-oxohexadecanoate in chemical synthesis has been explored. For instance, a study focused on using such compounds for the stereospecific synthesis of protolichesterinic acid methyl ester, highlighting its potential in organic synthesis and pharmaceutical applications (Chang & Rosenblum, 1984).
Microbial Community Analysis in Indoor Environments :Longer 3-OH FAs, including compounds similar to this compound, may serve as markers of Actinobacteria in indoor environments. This has implications for understanding and characterizing microbial communities in these settings (Sebastian et al., 2005).
Study of Cutin Acids in Plant Cutin :Methyl esters of certain 16-carbon acids, related to this compound, have been synthesized and studied for their presence in plant cutin. This research contributes to a deeper understanding of the composition and biosynthesis of plant cutin (Tulloch, 1980).
Wound-Induced Enzyme Study in Potatoes :A study on a wound-induced enzyme in potatoes, which involves ω-hydroxyfatty acid:NADP oxidoreductase, used 16-oxohexadecanoate (similar to this compound) to understand the enzyme's mechanism of action. This research is significant in the context of plant biology and response to injury (Agrawal & Kolattukudy, 1978).
Propriétés
Formule moléculaire |
C16H30O3 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
3-oxohexadecanoic acid |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h2-14H2,1H3,(H,18,19) |
Clé InChI |
ASICPMTWQSESKX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)CC(=O)O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)


![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)
![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)



